N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
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Overview
Description
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
The synthesis of N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide involves multiple stepsThe reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of amino and thio groups makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, particularly targeting the carbonyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, facilitated by reagents like bromine or chlorine under acidic conditions
Scientific Research Applications
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into its mechanism of action at the molecular level.
Industrial Applications: Its unique structure makes it a candidate for the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound prevents the phosphorylation of key proteins, thereby disrupting the signaling cascade and inhibiting cell proliferation .
Comparison with Similar Compounds
Compared to other compounds with similar structures, N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide stands out due to its unique combination of functional groups. Similar compounds include:
3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide: Known for its anti-cancer properties.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: Studied for their antitumor activities.
Properties
Molecular Formula |
C22H21N5O7S |
---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C22H21N5O7S/c1-31-13-5-3-11(7-15(13)32-2)20(29)25-18-19(23)26-22(27-21(18)30)35-9-17(28)24-12-4-6-14-16(8-12)34-10-33-14/h3-8H,9-10H2,1-2H3,(H,24,28)(H,25,29)(H3,23,26,27,30) |
InChI Key |
HZLBWVALQXCTOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCO4)N)OC |
Origin of Product |
United States |
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